molecular formula C23H22FNO4 B5586510 7-(2,5-DIMETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(2,5-DIMETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5586510
M. Wt: 395.4 g/mol
InChI Key: GDEXAYIAYNXKPQ-UHFFFAOYSA-N
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Description

7-(2,5-DIMETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: is a complex organic compound that belongs to the class of octahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy and Fluorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions. Methoxy groups are typically added using methanol and an acid catalyst, while fluorophenyl groups can be introduced using fluorobenzene derivatives under Friedel-Crafts conditions.

    Oxidation and Reduction Steps: The final steps often involve selective oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols, amines, and reduced aromatic compounds.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine:

    Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.

Industry:

    Chemical Manufacturing: Utilized in the synthesis of complex organic molecules and intermediates.

    Agriculture: Potential use in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication processes.

Comparison with Similar Compounds

  • 7-(2,5-DIMETHOXYPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
  • 7-(2,5-DIMETHOXYPHENYL)-4-(2-BROMOPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Comparison:

  • Chemical Properties: The presence of different halogen atoms (fluorine, chlorine, bromine) affects the compound’s reactivity and stability.
  • Biological Activity: Variations in halogen substitution can lead to differences in biological activity and target specificity.
  • Industrial Applications: The choice of halogen can influence the compound’s suitability for specific industrial applications, such as in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-28-14-7-8-21(29-2)16(11-14)13-9-19-23(20(26)10-13)17(12-22(27)25-19)15-5-3-4-6-18(15)24/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEXAYIAYNXKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4F)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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